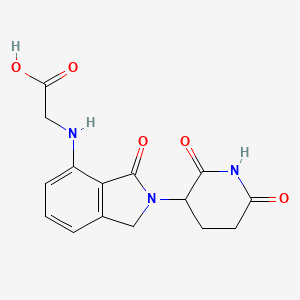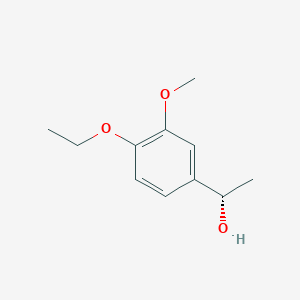
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound is characterized by the presence of an ethoxy group and a methoxy group attached to the phenyl ring, along with a hydroxyl group attached to the ethan-1-ol backbone. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-1-(4-Ethoxy-3-methoxyphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to ensure the desired (S)-configuration. This method allows for large-scale production with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides or amines
Major Products Formed
Oxidation: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethanone
Reduction: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the ethoxy and methoxy groups may enhance its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol
- 1-(4-Ethoxy-3-methoxyphenyl)ethanone
- 1-(4-Methoxyphenyl)ethan-1-ol
Uniqueness
(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, biological activity, and interactions with other molecules, making it valuable for enantioselective synthesis and research.
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
(1S)-1-(4-ethoxy-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8,12H,4H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
ZVNAREYEWGELKS-QMMMGPOBSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)[C@H](C)O)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


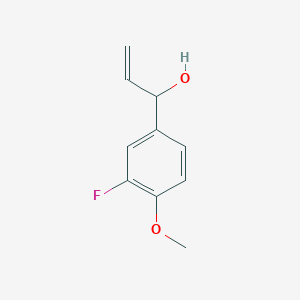


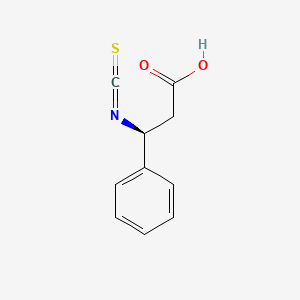

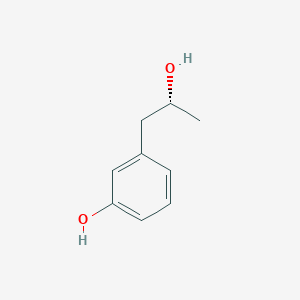
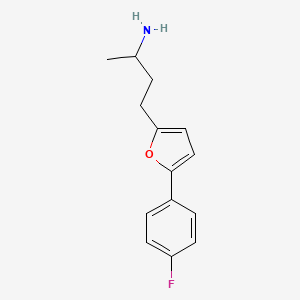



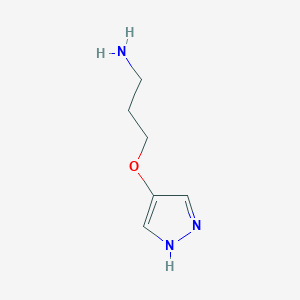
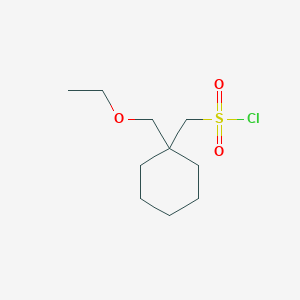
amine](/img/structure/B13616485.png)
